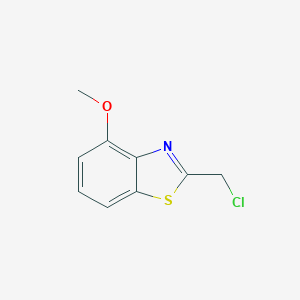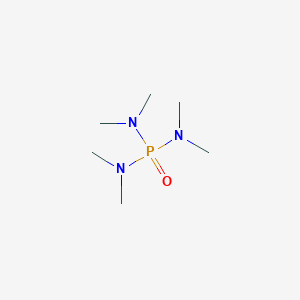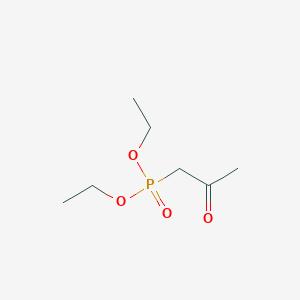
2-(Chloromethyl)-4-methoxy-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4-methoxy-1,3-benzothiazole is an organic compound belonging to the benzothiazole family It is characterized by a benzothiazole ring substituted with a chloromethyl group at the 2-position and a methoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxy-1,3-benzothiazole typically involves the reaction of 4-methoxy-1,3-benzothiazole with chloromethylating agents. One common method is the reaction of 4-methoxy-1,3-benzothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding benzothiazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include benzothiazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-4-methoxy-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically relevant molecules.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4-methoxy-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, interacting with nucleophilic sites in biological molecules such as DNA or proteins. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-4-methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of a methoxy group.
2-(Chloromethyl)-4-hydroxy-1,3-benzothiazole: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Chloromethyl)-4-ethyl-1,3-benzothiazole: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
2-(Chloromethyl)-4-methoxy-1,3-benzothiazole is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its electronic properties, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-methoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNUHXOJLWHBAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-O-methoxycarbonyl 12-O-methyl (2R,7S,10S,12R)-4,10-dimethyl-13-oxo-14-oxatetracyclo[10.2.1.01,10.02,7]pentadec-8-ene-5,12-dicarboxylate](/img/structure/B148901.png)

![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)








![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
